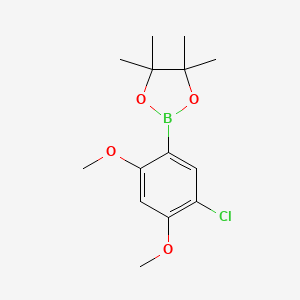
5-bromo-2-(2-chloroacetamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-chloroacetamido)benzoic acid (BCAA) is an organic compound used as a reagent in organic synthesis and in medicinal chemistry. It is a brominated derivative of 2-chloroacetamido benzoic acid (CAAB) and is a versatile synthetic building block for the synthesis of a wide variety of compounds. BCAA is a useful reagent for the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
5-bromo-2-(2-chloroacetamido)benzoic acid is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in medicinal chemistry for the synthesis of bioactive compounds, such as peptides, peptidomimetics, and other small molecules. 5-bromo-2-(2-chloroacetamido)benzoic acid is also used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and indoles.
Mecanismo De Acción
5-bromo-2-(2-chloroacetamido)benzoic acid acts as a brominating reagent, which means that it is capable of introducing bromine atoms into organic molecules. The bromine atom is an electron-withdrawing group, which makes the molecule more reactive and reactive intermediates more stable. As a result, it can be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
5-bromo-2-(2-chloroacetamido)benzoic acid has been used in the synthesis of bioactive compounds, such as peptides, peptidomimetics, and other small molecules. It can also be used to modify proteins and other macromolecules. 5-bromo-2-(2-chloroacetamido)benzoic acid has been shown to modulate the activity of enzymes involved in cell signaling pathways, and can also affect the expression of genes involved in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-bromo-2-(2-chloroacetamido)benzoic acid is that it is a versatile reagent for the synthesis of a wide variety of compounds. It is also a relatively inexpensive reagent, making it an attractive option for lab experiments. However, 5-bromo-2-(2-chloroacetamido)benzoic acid is a brominating reagent, and as such, it can be toxic and can cause skin irritation. Therefore, it is important to use appropriate safety precautions when using 5-bromo-2-(2-chloroacetamido)benzoic acid in the lab.
Direcciones Futuras
There are a number of potential future directions for 5-bromo-2-(2-chloroacetamido)benzoic acid research. For example, 5-bromo-2-(2-chloroacetamido)benzoic acid could be used in the synthesis of more complex molecules, such as peptides, peptidomimetics, and other small molecules. Additionally, 5-bromo-2-(2-chloroacetamido)benzoic acid could be used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and indoles. Finally, 5-bromo-2-(2-chloroacetamido)benzoic acid could be used to modify proteins and other macromolecules, as well as to modulate the activity of enzymes involved in cell signaling pathways.
Métodos De Síntesis
5-bromo-2-(2-chloroacetamido)benzoic acid can be synthesized from CAAB in two steps. First, CAAB is reacted with bromine in an aqueous solution of sodium hydroxide to form the brominated derivative, 5-bromo-2-(2-chloroacetamido)benzoic acid (5-bromo-2-(2-chloroacetamido)benzoic acid). Second, 5-bromo-2-(2-chloroacetamido)benzoic acid is reacted with a base such as potassium carbonate in an aqueous solution to form the potassium salt of 5-bromo-2-(2-chloroacetamido)benzoic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(2-chloroacetamido)benzoic acid involves the conversion of 2-nitrobenzoic acid to 5-bromo-2-nitrobenzoic acid, followed by reduction to 5-bromo-2-aminobenzoic acid, and subsequent acylation with 2-chloroacetyl chloride to yield the final product.", "Starting Materials": [ "2-nitrobenzoic acid", "sodium dithionite", "sodium borohydride", "acetic acid", "2-chloroacetyl chloride", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzoic acid to 5-bromo-2-nitrobenzoic acid using sodium dithionite and acetic acid", "Step 2: Reduction of 5-bromo-2-nitrobenzoic acid to 5-bromo-2-aminobenzoic acid using sodium borohydride and hydrochloric acid", "Step 3: Acylation of 5-bromo-2-aminobenzoic acid with 2-chloroacetyl chloride in the presence of sodium hydroxide to yield 5-bromo-2-(2-chloroacetamido)benzoic acid", "Step 4: Purification of the final product using water and ethyl acetate" ] } | |
Número CAS |
155104-20-4 |
Nombre del producto |
5-bromo-2-(2-chloroacetamido)benzoic acid |
Fórmula molecular |
C9H7BrClNO3 |
Peso molecular |
292.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



